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molecular formula C12H19NO B8638471 Benzyl(ethyl)(2-methoxyethyl)amine

Benzyl(ethyl)(2-methoxyethyl)amine

Cat. No. B8638471
M. Wt: 193.28 g/mol
InChI Key: ZINRDSIWJCSTBA-UHFFFAOYSA-N
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Patent
US08067595B2

Procedure details

The synthesis of BnEA was carried out in a manner similar to that of BnEO (process 2) using N-ethylbenzylamine (15 mL, 0.101 mol), bromoethyl methyl ether (0.101×1.2 mol), and ethanol (100 mL) as a solvent. BnEA (9.17 g, 47.46 mmol, yield 47%) was obtained as a yellow-orange clear liquid. [Purification was carried out by medium pressure silica gel column chromatography (n-hexane:ethyl acetate=3:2).]
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:2].[CH3:11][O:12][CH2:13][CH2:14]Br>C(O)C>[CH2:1]([N:3]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:14][CH2:13][O:12][CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)NCC1=CC=CC=C1
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of BnEA
CUSTOM
Type
CUSTOM
Details
BnEA (9.17 g, 47.46 mmol, yield 47%) was obtained as a yellow-orange clear liquid
CUSTOM
Type
CUSTOM
Details
[Purification

Outcomes

Product
Name
Type
Smiles
C(C)N(CCOC)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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